molecular formula C19H25NO2 B5964780 2-butyryl-5,5-dimethyl-3-[(4-methylphenyl)amino]-2-cyclohexen-1-one

2-butyryl-5,5-dimethyl-3-[(4-methylphenyl)amino]-2-cyclohexen-1-one

Cat. No. B5964780
M. Wt: 299.4 g/mol
InChI Key: MSWNMJKJMRLKJI-RZDMDXEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyryl-5,5-dimethyl-3-[(4-methylphenyl)amino]-2-cyclohexen-1-one, commonly known as BMDP, is a synthetic chemical compound that belongs to the cathinone class of drugs. BMDP is a potent stimulant and has been found to have various applications in scientific research.

Mechanism of Action

BMDP acts as a potent inhibitor of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels leads to a feeling of euphoria and increased energy levels. BMDP also acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMDP include an increase in heart rate, blood pressure, and body temperature. BMDP also leads to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to a feeling of euphoria and increased energy levels. BMDP has also been found to have neuroprotective effects and has been shown to protect against oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMDP in lab experiments is its potency and selectivity as a dopamine transporter inhibitor. BMDP is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using BMDP in lab experiments is its potential for abuse and addiction. Therefore, caution should be exercised when handling and using BMDP.

Future Directions

There are several future directions for the use of BMDP in scientific research. One potential application is in the treatment of neurological disorders such as Parkinson's disease. BMDP has also been found to have potential applications in the treatment of drug addiction and depression. Further research is needed to fully understand the mechanism of action of BMDP and its potential applications in scientific research.

Synthesis Methods

The synthesis of BMDP involves the reaction of 4-methylpropiophenone with cyclohexylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with butyryl chloride to obtain BMDP. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

BMDP has been found to have various applications in scientific research. It has been used as a reference standard in the analysis of designer drugs and has been found to be a potent inhibitor of the dopamine transporter. BMDP has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-methylphenyl)iminocyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-5-6-16(21)18-15(11-19(3,4)12-17(18)22)20-14-9-7-13(2)8-10-14/h7-10,21H,5-6,11-12H2,1-4H3/b18-16+,20-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWNMJKJMRLKJI-RZDMDXEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NC2=CC=C(C=C2)C)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NC2=CC=C(C=C2)C)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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